1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one

Description

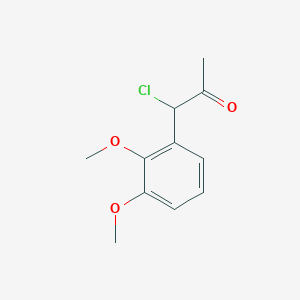

1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2,3-dimethoxyphenyl group and a chlorine atom at the α-position. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., 1-(3,4-dimethoxyphenyl)propan-2-one, –3) and related chloro-substituted derivatives (e.g., –5, 13, 15) offer insights into its likely properties. Such compounds are often intermediates in organic synthesis, particularly for pharmaceuticals or heterocycles ().

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

1-chloro-1-(2,3-dimethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO3/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |

InChI Key |

WDRCUXDHIQXBDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the chlorination of 1-(2,3-dimethoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propan-2-ol.

Oxidation: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is summarized below:

Key Observations :

- Substituent Position : The 2,3-dimethoxy groups in the target compound likely confer greater steric hindrance compared to 3,4-dimethoxy isomers (–3), affecting reaction kinetics in nucleophilic additions or cyclizations.

- Electron Effects : Chlorine and CF₃ substituents (–5, 15) deactivate the aromatic ring, whereas methoxy groups (–3) activate it, directing electrophilic substitutions to specific positions.

- Molecular Weight and Polarity : Halogenated derivatives (e.g., Cl, CF₃) exhibit higher molecular weights and reduced polarity compared to hydroxyl- or methoxy-substituted analogs, impacting solubility and chromatographic behavior.

Biological Activity

1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H15ClO3

- Molecular Weight : 256.72 g/mol

The structure includes a chlorinated ketone with a dimethoxy-substituted phenyl group, which contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Exhibits potential antioxidant properties, scavenging free radicals. |

| Anticancer Activity | May inhibit the growth of certain cancer cell lines through cytotoxic effects. |

| Enzyme Interaction | Potential to inhibit specific enzymes involved in metabolic processes. |

Antioxidant Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antioxidant activity. For example, derivatives tested in vitro showed promising results in scavenging DPPH radicals, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one | C13H16ClO3 | Anticancer and antioxidant properties |

| 3-Chloro-1-(4-methoxyphenyl)propan-2-one | C12H13ClO3 | Enzyme inhibition |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | C12H15O3 | Moderate cytotoxicity |

This table highlights the distinct chemical properties and biological activities associated with each compound, emphasizing the potential for unique therapeutic applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.